(3-(Pyren-1-yl)phenyl)boronic acid
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Overview
Description
(3-(Pyren-1-yl)phenyl)boronic acid: is an organic compound that features a pyrene moiety attached to a phenyl ring, which is further bonded to a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pyren-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: A mixture of water and an organic solvent such as ethanol or toluene
Temperature: Typically between 80-100°C
Industrial Production Methods: These methods often involve continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3-(Pyren-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The pyrene moiety can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura couplings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or other reducing agents
Substitution: Palladium catalysts and bases such as potassium carbonate
Major Products:
Phenols: from oxidation reactions
Reduced pyrene derivatives: from reduction reactions
Biaryl compounds: from substitution reactions
Scientific Research Applications
Chemistry: (3-(Pyren-1-yl)phenyl)boronic acid is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the construction of biaryl compounds and other aromatic systems .
Biology and Medicine: In biological research, boronic acids are known for their ability to bind to diols, making them useful in the development of sensors and diagnostic tools. This compound can be used in the design of fluorescent sensors for detecting biomolecules such as glucose .
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of (3-(Pyren-1-yl)phenyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the pyrene moiety, which can stabilize reaction intermediates and enhance reaction efficiency.
Comparison with Similar Compounds
- Pyrene-1-boronic acid
- Phenylboronic acid
- (3-(Pyrrolidin-1-yl)phenyl)boronic acid
Comparison: (3-(Pyren-1-yl)phenyl)boronic acid is unique due to the presence of the pyrene moiety, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring fluorescence or electronic conductivity, such as in the development of sensors and electronic devices .
Biological Activity
(3-(Pyren-1-yl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a biosensor. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
This compound features a boronic acid functional group attached to a pyrene moiety, which enhances its fluorescence properties and potential interactions with biomolecules. The structure can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various biological targets. Research has shown that boronic acids can reversibly bind to diols, which is significant for their role in biosensing applications and as enzyme inhibitors.
Anticancer Activity
Several studies have explored the anticancer properties of boronic acids, including this compound. In vitro assays demonstrated that derivatives of boronic acids exhibit cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 18.76 ± 0.62 | |
Phenanthren-9-yl boronic acid | 4T1 (breast cancer) | 0.1969 | |
Dipeptidyl boronate derivative | U266 (multiple myeloma) | 8.21 |
These findings indicate that this compound may have a moderate cytotoxic effect on cancer cells, particularly at higher concentrations.
Enzyme Inhibition
Boronic acids are known to inhibit enzymes such as proteases and serine hydrolases. The interaction of this compound with target enzymes could lead to therapeutic applications in cancer treatment by disrupting cellular pathways.
Case Studies
Case Study 1: Antioxidant and Antibacterial Properties
A formulation containing a related boronic acid was assessed for its antioxidant and antibacterial activities. The study highlighted significant antioxidant activity, with an IC50 value of 0.14 µg/mL using the DPPH method, suggesting that similar compounds may confer protective effects against oxidative stress in cells . Additionally, the compound showed promising antibacterial activity against various strains, indicating its potential use in treating infections related to cancer patients.
Case Study 2: Biosensing Applications
Research has demonstrated that boronic acids can be utilized in biosensors due to their ability to form complexes with sugars and other diols . This property allows for the development of sensitive detection methods for biomolecules, which can be crucial in early cancer diagnosis and monitoring.
Properties
CAS No. |
917380-57-5 |
---|---|
Molecular Formula |
C22H15BO2 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
(3-pyren-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C22H15BO2/c24-23(25)18-6-2-5-17(13-18)19-11-9-16-8-7-14-3-1-4-15-10-12-20(19)22(16)21(14)15/h1-13,24-25H |
InChI Key |
SCVADUPVEATHAM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)(O)O |
Origin of Product |
United States |
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